molecular formula C16H25ClN4O2 B13565283 Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate

Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate

Cat. No.: B13565283
M. Wt: 340.8 g/mol
InChI Key: UVEPWDOMNUOTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a tert-butyl ester group, a chloropyrazine ring, and an azepane ring. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloropyrazine-2-carboxylic acid with tert-butyl azepane-1-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .

Medicine: In medicinal chemistry, tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropyrazine ring may play a crucial role in binding interactions, while the azepane ring can influence the compound’s overall conformation and stability .

Comparison with Similar Compounds

  • tert-Butyl 4-[(5-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate
  • tert-Butyl 4-[(6-chloropyrazin-2-yl)methyl]azepane-1-carboxylate
  • tert-Butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate exhibits unique properties due to the presence of the azepane ring. This ring structure can enhance the compound’s stability and influence its binding interactions with molecular targets. Additionally, the specific substitution pattern on the pyrazine ring can affect the compound’s reactivity and overall biological activity .

Properties

Molecular Formula

C16H25ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

tert-butyl 4-[(6-chloropyrazin-2-yl)-methylamino]azepane-1-carboxylate

InChI

InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-8-5-6-12(7-9-21)20(4)14-11-18-10-13(17)19-14/h10-12H,5-9H2,1-4H3

InChI Key

UVEPWDOMNUOTLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C2=CN=CC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.